molecular formula C6H2BrClFI B2454763 3-Bromo-6-chloro-2-fluoroiodobenzene CAS No. 1820641-80-2

3-Bromo-6-chloro-2-fluoroiodobenzene

Cat. No.: B2454763
CAS No.: 1820641-80-2
M. Wt: 335.34
InChI Key: WONDAUCITIKTBM-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI and a molecular weight of 335.34 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a highly substituted aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-fluoroiodobenzene typically involves multi-step halogenation reactions. One common method involves the sequential introduction of halogen atoms onto a benzene ring through electrophilic aromatic substitution reactions. The specific order and conditions of these reactions can vary, but they generally involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluoroiodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenols or amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-6-chloro-2-fluoroiodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluoroiodobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate or deactivate the benzene ring towards further substitution reactions. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-6-fluoroiodobenzene: Similar structure but with different positions of halogen atoms.

    3-Chloro-4-fluoroiodobenzene: Lacks the bromine atom but has chlorine and fluorine atoms in different positions.

    3-Chloro-2-fluoroiodobenzene: Contains chlorine and fluorine atoms but lacks bromine.

Uniqueness

3-Bromo-6-chloro-2-fluoroiodobenzene is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONDAUCITIKTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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